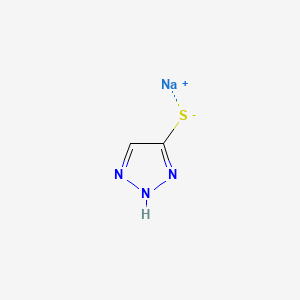

Sodium 1,2,3-triazole-5-thiolate

Vue d'ensemble

Description

Sodium 1,2,3-triazole-5-thiolate is a chemical compound with the molecular formula C₂H₄N₃NaS and a molecular weight of 125.12 g/mol . It is known for its yellowish to beige powder form and is used in various chemical reactions and applications . This compound is particularly notable for its role in the preparation of cephem derivatives, which are used as anti-Helicobacter pylori agents .

Mécanisme D'action

Target of Action

Sodium 1,2,3-triazole-5-thiolate, also known as 5-Mercapto-1,2,3-Triazole monosodium salt, has been found to interact with various targets. It has been reported to be used as a reactant in the preparation of cephem derivatives as anti-Helicobacter pylori agents . It’s also been found to have anti-ChE activity by inhibiting both AChE and BuChE activities .

Mode of Action

The compound’s mode of action is dependent on its interaction with its targets. For instance, in the case of anti-Helicobacter pylori activity, it’s used as a reactant in the preparation of cephem derivatives, which are known for their lability towards β-lactamase . In terms of its anti-ChE activity, it inhibits both AChE and BuChE activities .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on its targets. For example, in the case of its anti-ChE activity, it would affect the cholinergic system by inhibiting AChE and BuChE, enzymes that break down acetylcholine, a key neurotransmitter .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability.

Result of Action

The result of this compound’s action is dependent on its targets and mode of action. For instance, its use in the preparation of cephem derivatives could potentially lead to effective anti-Helicobacter pylori agents . Its anti-ChE activity could potentially lead to increased levels of acetylcholine, affecting various physiological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents could affect its bioavailability and thus its efficacy. More research is needed to fully understand the influence of environmental factors on this compound’s action.

Analyse Biochimique

Biochemical Properties

Sodium 1,2,3-triazole-5-thiolate plays a significant role in biochemical reactions, particularly in the preparation of cephem derivatives used as anti-Helicobacter pylori agents . It interacts with enzymes such as β-lactamase, which is crucial for its function in combating bacterial infections. The compound’s interaction with β-lactamase involves the inhibition of the enzyme, thereby preventing the degradation of β-lactam antibiotics and enhancing their efficacy . Additionally, this compound is involved in reactions that produce thiocyanate in situ, which can further interact with various biomolecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It exhibits antiproliferative effects against human acute myeloid leukemia cells, indicating its potential as an anticancer agent . The compound affects cell signaling pathways, particularly those involved in cell proliferation and apoptosis. It also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, this compound can alter cellular metabolism, affecting the production and utilization of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, such as β-lactamase, inhibiting their activity . This binding interaction is facilitated by the thiolate group, which forms strong bonds with the enzyme’s active site residues. Additionally, the triazole ring of the compound can participate in hydrogen bonding and π-stacking interactions with biomolecules, further stabilizing the enzyme-inhibitor complex . These interactions lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as β-lactamase, affecting the metabolism of β-lactam antibiotics . The compound can also influence metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by its chemical properties, such as solubility and affinity for certain biomolecules . These factors play a critical role in determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence cellular respiration and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sodium 1,2,3-triazole-5-thiolate can be synthesized through various methods. One common approach involves the reaction of 1H-4-mercapto-1,2,3-triazole monosodium salt with pyridine in dichloromethane . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The compound is then purified and crystallized to achieve the desired quality for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium 1,2,3-triazole-5-thiolate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also be reduced to yield different reduced forms.

Substitution: this compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms .

Applications De Recherche Scientifique

Sodium 1,2,3-triazole-5-thiolate has a wide range of scientific research applications:

Chemistry: It is used as a reactant in the synthesis of various organic compounds, including cephem derivatives.

Medicine: Research has explored its use in developing new antibiotics and other therapeutic agents.

Industry: This compound is used in the production of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium 1H-1,2,3-triazole-4-thiolate: A similar compound with slight structural differences.

1,2,4-Triazole: Another triazole derivative with different chemical properties and applications.

5-Methyl-1H-benzotriazole: A benzotriazole derivative used in various industrial applications.

Uniqueness

Sodium 1,2,3-triazole-5-thiolate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to form cephem derivatives and its potential antibacterial properties make it particularly valuable in both research and industrial contexts .

Activité Biologique

Sodium 1,2,3-triazole-5-thiolate (CAS 59032-27-8) is a compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer properties, and potential applications in various fields.

Overview of 1,2,3-Triazoles

1,2,3-Triazoles are five-membered nitrogen-containing heterocycles known for their pharmacological properties. The presence of the triazole ring enhances the bioactivity of compounds by enabling interactions with biological targets through hydrogen bonding and dipole-dipole interactions. This compound is a derivative that incorporates a thiol group, which may further enhance its reactivity and biological potential.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of this compound and related compounds. Research indicates that triazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 μg/mL | |

| Escherichia coli | 8 μg/mL | |

| Pseudomonas aeruginosa | 16 μg/mL |

These findings suggest that this compound could be a promising candidate for developing new antibacterial agents.

Antifungal Activity

The antifungal efficacy of this compound has also been investigated. Triazoles are well-known for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 12 μg/mL | |

| Aspergillus niger | 10 μg/mL |

These results indicate that this compound possesses significant antifungal properties and may be useful in treating fungal infections.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been shown to induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

In a study involving human breast cancer cells (MCF-7), this compound demonstrated dose-dependent cytotoxicity:

- IC50 Value : 15 μM after 24 hours of treatment.

- Mechanism: Induction of reactive oxygen species (ROS) leading to apoptosis via the mitochondrial pathway.

This suggests that this compound could serve as a lead compound in anticancer drug development.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. The thiol group at position five is crucial for its reactivity and interaction with biological targets.

Key Points in SAR:

- Thiol Group : Enhances reactivity and potential for forming disulfide bonds.

- Substituents on Triazole Ring : Altering substituents can modulate potency against specific pathogens or cancer cells.

Propriétés

Numéro CAS |

59032-27-8 |

|---|---|

Formule moléculaire |

C2H6N3NaO2S |

Poids moléculaire |

159.15 g/mol |

Nom IUPAC |

sodium;2H-triazole-4-thiolate;dihydrate |

InChI |

InChI=1S/C2H3N3S.Na.2H2O/c6-2-1-3-5-4-2;;;/h1H,(H2,3,4,5,6);;2*1H2/q;+1;;/p-1 |

Clé InChI |

RZLGEIPBTHKAGX-UHFFFAOYSA-M |

SMILES |

C1=NNN=C1[S-].[Na+] |

SMILES canonique |

C1=NNN=C1[S-].O.O.[Na+] |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.